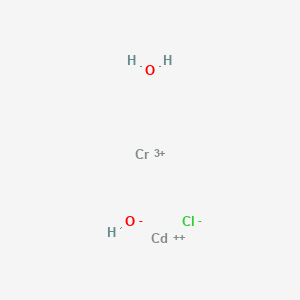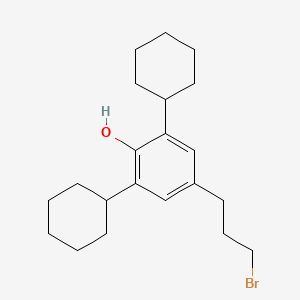
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid is a compound that combines the properties of N-benzylacridin-9-amine and 2,2,2-trifluoroacetic acid. N-benzylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound known for its applications in dyes and pharmaceuticals . 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
For the preparation of 2,2,2-trifluoroacetic acid, industrial methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions include the use of hydrofluoric acid and controlled temperatures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-benzylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Acid-catalyzed reactions: It is used to catalyze esterification and acylation reactions.
Deprotection reactions: It is commonly used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted acridine derivatives.
科学的研究の応用
N-benzylacridin-9-amine has applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
2,2,2-trifluoroacetic acid is widely used in:
Organic Synthesis: As a reagent for introducing trifluoromethyl groups.
Peptide Synthesis: Used to remove protecting groups from peptides.
Industrial Applications: Employed in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-benzylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity . Additionally, it may inhibit specific enzymes, leading to antimicrobial effects.
2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, facilitating various chemical reactions by protonating substrates and intermediates .
類似化合物との比較
Similar Compounds
9-aminoacridine: Another acridine derivative with similar fluorescent properties.
Benzylamine: A simpler amine with similar reactivity in nucleophilic substitution reactions.
Trifluoroacetic anhydride: A related compound used for introducing trifluoroacetyl groups.
Uniqueness
N-benzylacridin-9-amine is unique due to its combined properties of acridine and benzylamine, making it a versatile compound for various applications. 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and ability to participate in a wide range of chemical reactions, making it invaluable in organic synthesis and industrial applications .
特性
CAS番号 |
920746-89-0 |
|---|---|
分子式 |
C22H17F3N2O2 |
分子量 |
398.4 g/mol |
IUPAC名 |
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16N2.C2HF3O2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;3-2(4,5)1(6)7/h1-13H,14H2,(H,21,22);(H,6,7) |
InChIキー |
CAYVYUGZDITRGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
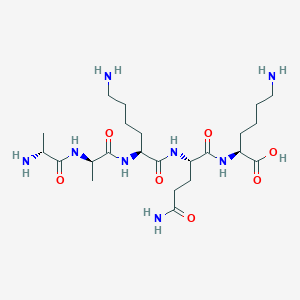
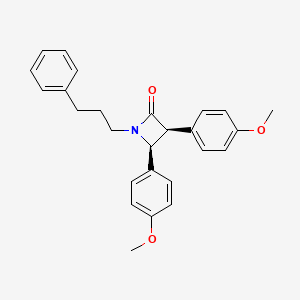
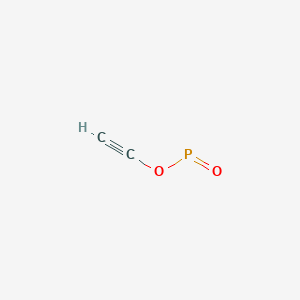
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)

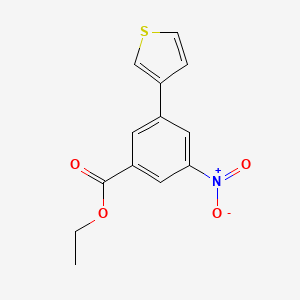
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
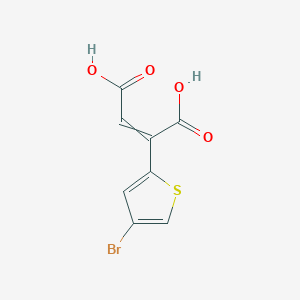
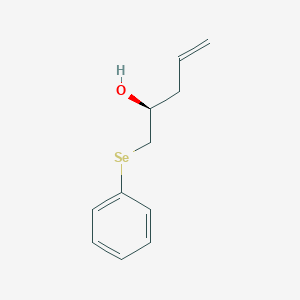
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
